molecular formula C9H12N4O2 B1307547 Acetamide, N,N'-1,3-propanediylbis[2-cyano- CAS No. 111233-69-3

Acetamide, N,N'-1,3-propanediylbis[2-cyano-

Cat. No.: B1307547
CAS No.: 111233-69-3
M. Wt: 208.22 g/mol
InChI Key: FCDOFDSBMDJTFN-UHFFFAOYSA-N
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Description

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamide groups linked by a 1,3-propanediyl bridge, with cyano groups attached to the acetamide nitrogen atoms

Scientific Research Applications

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acyl chlorides and anhydrides to form amides . These interactions are essential for the synthesis of ampiphillic small molecules used to combat bacterial resistance .

Cellular Effects

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic flux . These effects are critical for understanding its role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of ampiphillic small molecules, which are crucial for bacterial resistance . The compound’s interactions at the molecular level are vital for its biochemical functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that its stability is maintained under specific conditions, ensuring its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] vary with different dosages in animal models. At lower doses, it exhibits beneficial biochemical properties, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for its safe and effective application in biochemical research.

Metabolic Pathways

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical functions .

Subcellular Localization

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its proper function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] typically involves the reaction of 1,3-diaminopropane with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N,N’-1,3-propanediylbis[2-cyano-] may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Ethylenebis[2-cyanoacetamide]
  • N,N’-Butanediylbis[2-cyanoacetamide]
  • N,N’-Hexanediylbis[2-cyanoacetamide]

Uniqueness

Acetamide, N,N’-1,3-propanediylbis[2-cyano-] is unique due to its specific 1,3-propanediyl bridge, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-cyano-N-[3-[(2-cyanoacetyl)amino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-3,6-7H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDOFDSBMDJTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CC#N)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393617
Record name Acetamide, N,N'-1,3-propanediylbis[2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111233-69-3
Record name Acetamide, N,N'-1,3-propanediylbis[2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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